1-Diethylamino-2,3-dibromopropane hydrochloride
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Overview
Description
1-Diethylamino-2,3-dibromopropane hydrochloride, commonly known as DEAB, is a chemical compound that belongs to the class of quaternary ammonium salts. It is a colorless to pale yellow crystalline powder that is soluble in water and ethanol. DEAB is widely used in scientific research as an inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of aldehydes, including retinaldehyde, acetaldehyde, and 4-hydroxynonenal.
Mechanism Of Action
DEAB inhibits 1-Diethylamino-2,3-dibromopropane hydrochloride activity by binding to the active site of the enzyme and preventing the conversion of aldehydes to their corresponding carboxylic acids. This results in the accumulation of toxic aldehydes, which can cause cellular damage and apoptosis.
Biochemical And Physiological Effects
DEAB has been shown to affect various biochemical and physiological processes in cells. 1-Diethylamino-2,3-dibromopropane hydrochloride inhibition by DEAB has been shown to increase the levels of reactive oxygen species (ROS) and induce oxidative stress in cells. This can lead to DNA damage, protein oxidation, and lipid peroxidation. DEAB has also been shown to affect the metabolism of retinoids, which are essential for vision, embryonic development, and immune function.
Advantages And Limitations For Lab Experiments
DEAB is a potent and selective inhibitor of 1-Diethylamino-2,3-dibromopropane hydrochloride activity and has been widely used in scientific research to study the role of 1-Diethylamino-2,3-dibromopropane hydrochloride in various biological processes. However, DEAB has some limitations as a research tool. It can be toxic to cells at high concentrations and can affect other enzymes that are structurally similar to 1-Diethylamino-2,3-dibromopropane hydrochloride. Therefore, caution should be taken when interpreting the results obtained using DEAB as an 1-Diethylamino-2,3-dibromopropane hydrochloride inhibitor.
Future Directions
DEAB has potential applications in various fields of research, including stem cell biology, cancer research, and neurobiology. Future studies could focus on developing more potent and selective 1-Diethylamino-2,3-dibromopropane hydrochloride inhibitors that can be used as therapeutic agents for various diseases. Additionally, the role of 1-Diethylamino-2,3-dibromopropane hydrochloride in various physiological and pathological processes could be further investigated using DEAB and other 1-Diethylamino-2,3-dibromopropane hydrochloride inhibitors.
Synthesis Methods
DEAB can be synthesized by reacting 1,3-dibromopropane with diethylamine in the presence of hydrochloric acid. The reaction yields DEAB as a hydrochloride salt.
Scientific Research Applications
DEAB is a potent inhibitor of 1-Diethylamino-2,3-dibromopropane hydrochloride activity and has been widely used in scientific research to study the role of 1-Diethylamino-2,3-dibromopropane hydrochloride in various biological processes. 1-Diethylamino-2,3-dibromopropane hydrochloride inhibition by DEAB has been shown to affect cell proliferation, differentiation, and apoptosis in various cell types, including stem cells, cancer cells, and neuronal cells.
properties
CAS RN |
102612-80-6 |
---|---|
Product Name |
1-Diethylamino-2,3-dibromopropane hydrochloride |
Molecular Formula |
C7H16Br2ClN |
Molecular Weight |
309.47 g/mol |
IUPAC Name |
2,3-dibromo-N,N-diethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15Br2N.ClH/c1-3-10(4-2)6-7(9)5-8;/h7H,3-6H2,1-2H3;1H |
InChI Key |
QCAKBXASEJINHB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(CBr)Br.Cl |
Canonical SMILES |
CCN(CC)CC(CBr)Br.Cl |
synonyms |
1-Diethylamino-2,3-dibromopropane hydrochloride |
Origin of Product |
United States |
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